

The Genesis and Synthesis of Cartap Hydrochloride: A Technical Guide

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Executive Summary

Cartap hydrochloride, a synthetic insecticide derived from a natural toxin, has been a significant tool in pest management for decades. This technical guide provides an in-depth exploration of its discovery, tracing its origins from the marine worm Lumbrinereis heteropoda to its development as a commercial agrochemical. The document further elucidates the primary synthesis pathways of Cartap hydrochloride, offering detailed experimental protocols and quantitative data to support researchers and professionals in the field. The mechanism of action, involving the blockade of nicotinic acetylcholine receptors, is also detailed and visualized.

Discovery and Development

The story of **Cartap hydrochloride** begins with the identification of a potent natural toxin, nereistoxin, from the marine annelid Lumbrinereis heteropoda. Japanese fishermen had long observed that insects coming into contact with these worms would become paralyzed and die. This anecdotal evidence spurred scientific investigation, leading to the isolation of nereistoxin in 1934. However, it was not until 1962 that its chemical structure, N,N-dimethyl-1,2-dithiolan-4-amine, was fully elucidated.

Recognizing the insecticidal potential of nereistoxin, researchers at Takeda Chemical Industries in Japan began to synthesize and evaluate a series of derivatives in the 1960s. The goal was



to create a compound with high insecticidal efficacy but lower mammalian toxicity than the natural toxin. This research led to the development of Cartap, which is subsequently converted to its more stable and water-soluble hydrochloride salt. **Cartap hydrochloride** was first introduced to the market in Japan in 1967 and has since been widely used, particularly in the cultivation of rice and vegetables.

Mode of Action: A Neurological Blockade

Cartap hydrochloride itself is a pro-insecticide, meaning it is converted into its active form, nereistoxin, within the insect's body. Nereistoxin is a potent antagonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[1][2]

Acetylcholine is a crucial neurotransmitter that binds to nAChRs, opening an ion channel and allowing the influx of cations, which leads to the depolarization of the neuron and the propagation of a nerve impulse. Nereistoxin, due to its structural similarity to acetylcholine, also binds to the nAChR. However, it does not activate the receptor; instead, it blocks the ion channel.[3] This blockade prevents acetylcholine from binding and initiating a nerve impulse, leading to a disruption of cholinergic transmission. The ultimate result for the insect is paralysis and death.[1]



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Figure 1: Simplified signaling pathway of **Cartap hydrochloride**'s mode of action.

Synthesis Pathways of Cartap Hydrochloride

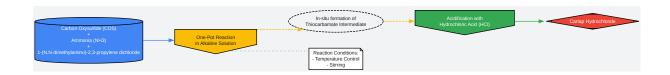
Several synthetic routes to **Cartap hydrochloride** have been developed. The following sections detail two prominent methods, providing experimental protocols and associated



quantitative data.

One-Pot Synthesis from 1-(N,N-dimethylamino)-2,3-propylene dichloride

This method provides a direct and efficient route to **Cartap hydrochloride** from readily available starting materials.[4]



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Figure 2: Workflow for the one-pot synthesis of Cartap hydrochloride.

- Reaction Setup: A 1000 ml four-necked flask is equipped with a mechanical stirrer, an icesalt ethanol bath, an exhaust gas absorption device, and a thermometer.
- Initial Reaction: 300g of a 20% sodium hydroxide aqueous solution (1.50 mol) is added to the flask and cooled to 0°C with stirring. 50g of a 30% ammonia solution (0.88 mol) is then added dropwise, maintaining the temperature below 15°C.
- Introduction of Carbon Oxysulfide: 50 g (0.83 mol) of carbon oxysulfide gas is slowly
 introduced into the reaction mixture, ensuring the temperature does not exceed 30°C. After
 the addition is complete, the ice-salt ethanol bath is removed, and the mixture is stirred at
 room temperature for 30 minutes.
- Addition of Dichloride: 60 g (0.38 mol) of 1-(N,N-dimethylamino)-2,3-propylene dichloride is added to the system. The temperature is raised to 60°C using a water bath, and the reaction is maintained for 15 hours.



 Acidification and Isolation: After the reaction period, the mixture is cooled using an ice-salt ethanol bath. 350g (3.45 mol) of concentrated hydrochloric acid (36%) is added dropwise, keeping the temperature between 0-10°C. The mixture is then cooled further to below 0°C and stirred for 1 hour. The resulting precipitate is collected by filtration.

| Parameter | Value | Reference |
|--|------------------|-----------|
| Starting Materials | | |
| 20% Sodium Hydroxide | 300 g (1.50 mol) | _ |
| 30% Ammonia Solution | 50 g (0.88 mol) | _ |
| Carbon Oxysulfide | 50 g (0.83 mol) | |
| 1-(N,N-dimethylamino)-2,3- propylene dichloride | 60 g (0.38 mol) | _ |
| 36% Hydrochloric Acid | 350 g (3.45 mol) | |
| Reaction Conditions | | |
| Temperature (Ammonia Addition) | < 15°C | |
| Temperature (COS Addition) | < 30°C | |
| Temperature (Dichloride Reaction) | 60°C | |
| Reaction Time (Dichloride Reaction) | 15 hours | _ |
| Temperature (Acidification) | 0-10°C | _ |
| Product | | _ |
| Yield | 87.25% | _ |
| Purity (by GC) | 98.85% | - |
| Melting Point | 181.7 - 183.1°C | |



Synthesis via 2-N,N-dimethyl-1,3-dithiocyano propane Intermediate

This pathway involves the synthesis of an intermediate, 2-N,N-dimethyl-1,3-dithiocyano propane, which is then converted to **Cartap hydrochloride**.

Step 1: Synthesis of 2-N,N-dimethyl-1,3-dithiocyano propane

- Reaction Setup: A reaction flask is charged with 400g of n-butanol, 115g of sodium thiocyanate, and 110g of 1-N,N-dimethyl-2,3-dichloro-propyl-amine (95% purity).
- Reaction: The mixture is heated to a temperature between 45-85°C and maintained for 5 hours.
- Isolation of Intermediate: The reaction mixture is filtered to remove the inorganic salt byproduct. The filtrate is cooled to induce crystallization. The crystals of the isomer (3-N,N-dimethyl-1,2-dithiocyano propane) are filtered off. The remaining filtrate is further cooled to crystallize the desired product, 2-N,N-dimethyl-1,3-dithiocyano propane.

Step 2: Conversion to Cartap Hydrochloride

- Reaction Setup: A reaction vessel is charged with a fluid medium (e.g., toluene) and methanol.
- Addition of Intermediate: 237.5 g of 1,3-dithiocyanato-2-(dimethylamino)propane hydrochloride salt (98.0% purity) is added, and the mixture is heated to 32°C.
- Hydrolysis: The mixture is cooled to 15°C, and thionyl chloride is slowly added over 4 hours, maintaining the temperature below 25°C.
- Workup and Isolation: The reaction mass is cooled to 65°C, and methanol is added. The mixture is refluxed for 1 hour, then cooled to 20°C. The resulting slurry is filtered, and the wet cake is washed with methanol and dried to yield **Cartap hydrochloride**.



| Parameter | Value | Reference |
|---|------------|-----------|
| Step 1: Intermediate Synthesis | | |
| n-Butanol | 400 g | _ |
| Sodium Thiocyanate | 115 g | _ |
| 1-N,N-dimethyl-2,3-dichloro- propyl-amine (95%) | 110 g | |
| Reaction Temperature | 45-85°C | _ |
| Reaction Time | 5 hours | _ |
| Yield of Intermediate (positive structure) | 39% | |
| Step 2: Cartap Hydrochloride Synthesis | | |
| 1,3-dithiocyanato-2- (dimethylamino)propane HCl (98%) | 237.5 g | |
| Mole ratio of intermediate to thionyl chloride | 1:1 to 1:5 | |
| Temperature (Thionyl Chloride Addition) | < 25°C | - |
| Time (Thionyl Chloride Addition) | 4 hours | - |
| Product | | _ |
| Yield | 82% - 90% | _ |
| Purity | >99.0% | |

Analytical Methods for Characterization and Purity Assessment



The purity and identity of synthesized **Cartap hydrochloride** can be determined using various analytical techniques:

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of Cartap hydrochloride. A common mobile phase consists of acetonitrile and water, with an acid such as phosphoric acid or formic acid for Mass-Spec compatibility.
- Gas Chromatography (GC): GC can be used for purity assessment, as indicated in the patent literature.
- Spectrophotometry: A spectrophotometric method based on the complexation of Cartap hydrochloride with iron (III) has been developed for its determination in commercial samples.
- Thin-Layer Chromatography (TLC): TLC methods have been reported for the separation and determination of Cartap and its degradation products.
- Melting Point: The melting point of pure **Cartap hydrochloride** is a key physical property for identification and purity assessment, typically in the range of 179-183°C.

Conclusion

Cartap hydrochloride stands as a testament to the successful development of a synthetic insecticide from a natural product lead. Its unique mode of action as a nicotinic acetylcholine receptor antagonist provides an effective means of pest control. The synthesis of Cartap hydrochloride can be achieved through various routes, with the one-pot method and the dithiocyanato intermediate pathway being prominent examples. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis, development, and analysis of this important agrochemical. Further research into more sustainable and efficient synthesis methods will continue to be an area of interest in the field of pesticide chemistry.

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